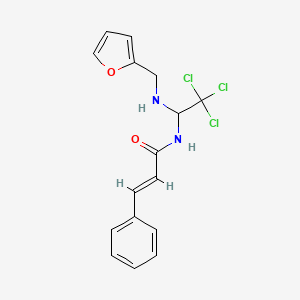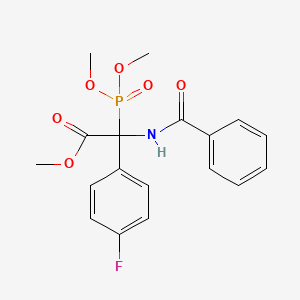![molecular formula C26H24N4O4S B15080416 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B15080416.png)
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate is a complex organic compound that features a benzimidazole core Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is achieved by condensing o-phenylenediamine with formic acid or an equivalent aldehyde . The resulting benzimidazole is then functionalized with a benzyl group.
Next, the sulfanylacetyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with an acyl chloride derivative. The hydrazinylidene moiety is then formed by reacting the intermediate with hydrazine under controlled conditions.
Finally, the methoxyphenyl acetate group is attached via an esterification reaction, where the phenol derivative reacts with acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or hydrazone functionalities, converting them to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the acetate group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the hydrazone group results in primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or bioactivity.
Wirkmechanismus
The mechanism of action of 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The benzimidazole core is known to inhibit various enzymes by mimicking natural substrates or binding to active sites . The sulfanyl and hydrazinylidene groups enhance its binding affinity and specificity, leading to effective inhibition of target enzymes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-1H-benzimidazole: Shares the benzimidazole core but lacks the additional functional groups.
2-Methoxyphenyl acetate: Contains the methoxyphenyl acetate group but lacks the benzimidazole core.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole core, sulfanyl group, and hydrazinylidene moiety allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C26H24N4O4S |
|---|---|
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
[4-[(E)-[[2-(1-benzylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C26H24N4O4S/c1-18(31)34-23-13-12-20(14-24(23)33-2)15-27-29-25(32)17-35-26-28-21-10-6-7-11-22(21)30(26)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,29,32)/b27-15+ |
InChI-Schlüssel |
ICROSDCHLHYZRU-JFLMPSFJSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15080348.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]octanamide](/img/structure/B15080354.png)
![Hexyl 2-{[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B15080356.png)
![2-[(4-Benzyl-piperazin-1-ylimino)-methyl]-6-methoxy-phenol](/img/structure/B15080361.png)

![9-Chloro-5-(4-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15080372.png)
![3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15080379.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15080406.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15080427.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080431.png)
![Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15080439.png)

